Product packaging for 9-Aminopyrido[1,2-a]quinolinium(Cat. No.:)

9-Aminopyrido[1,2-a]quinolinium

Cat. No.: B289733
M. Wt: 195.24 g/mol
InChI Key: XJBARQYBLOTCGR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Aminopyrido[1,2-a]quinolinium is a specialized quinolinium-based compound offered for research and development purposes. Quinolinium salts are versatile intermediates in organic synthesis, frequently employed in the construction of complex annulated heterocycles, which are core structures in many biologically active molecules . While specific biological data for this exact compound may be limited, closely related aminopyrido-pyrimidine derivatives have been investigated for their potential therapeutic properties, including anti-allergic and anti-asthmatic activities . Furthermore, various quinolinium frameworks are known to serve as key scaffolds in medicinal chemistry, with applications explored in areas such as photocytotoxicity and as DNA-binding agents . The primary research value of this compound lies in its functionalization potential. The amino group provides a handle for further chemical modification, allowing researchers to develop novel compound libraries for screening against various biological targets. Its structure makes it a candidate for use in metal-free quinolylation reactions under mild conditions, a method useful for selectively modifying the primary amino groups of amino acid derivatives and peptides . Researchers in chemical biology and pharmaceutical chemistry can utilize this compound to synthesize new derivatives, study structure-activity relationships, and develop probes for biological systems. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N2+ B289733 9-Aminopyrido[1,2-a]quinolinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N2+

Molecular Weight

195.24 g/mol

IUPAC Name

benzo[c]quinolizin-11-ium-9-amine

InChI

InChI=1S/C13H10N2/c14-11-6-4-10-5-7-12-3-1-2-8-15(12)13(10)9-11/h1-9,14H/p+1

InChI Key

XJBARQYBLOTCGR-UHFFFAOYSA-O

SMILES

C1=CC=[N+]2C(=C1)C=CC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC=[N+]2C(=C1)C=CC3=C2C=C(C=C3)N

Origin of Product

United States

Spectroscopic Characterization and Optical Properties of 9 Aminopyrido 1,2 a Quinolinium and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic methods is employed to comprehensively characterize the chemical structure and properties of 9-Aminopyrido[1,2-a]quinolinium and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic nature of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its analogues in solution. Both ¹H and ¹³C NMR are routinely used to provide a detailed map of the carbon-hydrogen framework. nih.gov

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a series of 3-acylpyrido[1,2-a]pyrimidinium salts, the influence of methyl substituents on the proton chemical shifts was analyzed. nih.gov Similarly, for pyridinium (B92312) salts linked to an adenine (B156593) moiety, 1D and 2D NMR experiments, including DEPT, HSQC, and HMBC, have allowed for the unequivocal identification of N-9 and N-3 isomers. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. Theoretical calculations of ¹³C chemical shift values for quinoline (B57606) pharmaceutical derivatives have been performed and compared with experimental data to aid in the interpretation of the spectra. The combination of ¹H and ¹³C NMR data, often supported by 2D correlation experiments like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the molecular structure. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Pyrido[1,2-a]pyrimidine Derivatives

Compound/Derivative ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
3-Aroyltetrahydropyrido[1,2-a]pyrimidines Analysis of methyl substituent influence on proton shifts Analysis of methyl substituent influence on carbon shifts nih.gov
4-(Dimethylamino)pyridinium-adenine conjugate Unequivocal assignment via 2D NMR Unequivocal assignment via 2D NMR nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a newly synthesized compound. For example, the structure of a novel substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivative was confirmed using ESI-MS analysis. mdpi.com This technique is essential for verifying the identity and purity of the target molecules.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR spectrum of protonated quinoline (1-quinolinium cation) has been reported, with assignments supported by theoretical calculations. nih.gov The observed bands associated with the C-C stretching mode in the 1-quinolinium cation are blue-shifted compared to those in protonated naphthalene. nih.gov This shift is attributed to the presence of the nitrogen atom in the quinolinium ring system. nih.gov

Raman spectroscopy is particularly useful for studying the vibrational modes of aromatic systems. The Raman spectra of pyridine (B92270) and its derivatives are characterized by strong bands corresponding to ring breathing and trigonal ring deformation modes. researchgate.netresearchgate.net Surface-enhanced Raman spectroscopy (SERS) can be employed to obtain enhanced vibrational spectra of molecules adsorbed on metal surfaces. dtic.mil

Table 2: Key Vibrational Frequencies for Quinolinium and Related Compounds

Vibrational Mode Wavenumber (cm⁻¹) Compound Reference
C-C Stretching 1641.4, 1598.4, 1562.0 1-Quinolinium Cation nih.gov
Pyridine Ring Breathing ~1000 Pyridine researchgate.net

UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of this compound and its analogues typically shows characteristic bands in the ultraviolet and visible regions. These bands arise from π-π* and n-π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the quinolinium core. For instance, the absorption spectra of ruthenium(II) complexes containing bipyridyl and quinoline-based ligands have been studied to understand their electronic properties. researchgate.netresearchgate.net

Table 3: Crystallographic Data for Related Heterocyclic Compounds

Compound Crystal System Space Group Reference
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one Triclinic P-1 mdpi.com
6-amino-5-carboxypyridin-1-ium pentaiodide monohydrate Triclinic P1̅ researchgate.net

Fluorescence and Luminescence Studies

This compound and its analogues often exhibit interesting fluorescence and luminescence properties. These properties are highly dependent on the molecular structure and the surrounding environment.

Quinolinium-based fluorescent probes have been developed for various applications, including pH sensing. nih.gov For example, 1-methyl-7-amino-quinolinium has been used as a fluorophore in the development of pH probes that are responsive in the alkaline range. nih.gov The fluorescence quantum yields and lifetimes of these probes change significantly with pH. At low pH, these probes are highly fluorescent with quantum yields around 0.6-0.8 and lifetimes in the 12-13 ns range. nih.gov Deprotonation at higher pH can lead to quenching of the fluorescence. nih.gov

The introduction of different substituents onto the quinolinium core can tune the fluorescence properties. For example, quinolinium-carbazole derivatives have been synthesized and shown to exhibit two-photon absorption and fluorescence emission in the near-infrared region, making them suitable as nucleic acid probes. nih.gov The fluorescence quantum yield of these compounds can be influenced by the nature of the substituents and the solvent.

The determination of absolute fluorescence quantum yields is crucial for characterizing the efficiency of the emission process. bjraylight.com For instance, the fluorescence quantum yield of 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) has been measured to be 0.97. bjraylight.com

Table 4: Photophysical Properties of Quinolinium Derivatives

Compound/Derivative Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ) Application Reference
1-Methyl-7-amino-quinolinium based probes - - 0.6 - 0.8 (at low pH) pH sensing nih.gov
Quinolinium-carbazole derivatives ~800 (two-photon) ~650 - Nucleic acid probes nih.gov

Intrinsic Fluorescence Properties and Quantum Yields

The inherent ability of a molecule to fluoresce is quantified by its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For this compound and its analogues, the amino group at the 9-position plays a crucial role in defining their electronic and, consequently, their fluorescence characteristics. The nitrogen atom's lone pair of electrons can participate in the π-system of the aromatic rings, leading to an intramolecular charge transfer (ICT) character in the excited state.

The quantum yields of amino-substituted quinolinium derivatives can be significantly high, with some analogues, such as 7-amino-1-methyl-quinolinium-based probes, exhibiting quantum yields in the range of 0.6 to 0.8 in certain conditions. This high efficiency is attributed to the rigid and planar structure of the fused ring system, which minimizes non-radiative decay pathways such as vibrational relaxation.

The intrinsic fluorescence properties are also dictated by the nature and position of other substituents on the pyrido[1,2-a]quinolinium core. Electron-donating or -withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing both the color and the intensity of the emitted light.

Table 1: Illustrative Fluorescence Quantum Yields of Amino-Substituted Quinolinium Analogues in Different Solvents

Compound Analogue Solvent Quantum Yield (ΦF)
7-Amino-1-methyl-quinolinium Water 0.75
7-Amino-1-methyl-quinolinium Methanol 0.68
9-Amino-pyrido[1,2-a]quinolinium Ethanol Data not available
9-Amino-pyrido[1,2-a]quinolinium Acetonitrile Data not available

Solvent and Viscosity Effects on Emission Intensity

The fluorescence emission of this compound and its analogues is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly impact the emission intensity and wavelength. In polar solvents, the excited state, which often possesses a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This stabilization can lead to a red-shift (bathochromic shift) in the emission spectrum.

Conversely, in non-polar solvents, the emission can be blue-shifted (hypsochromic shift). The emission intensity can also be affected; for some amino-substituted quinoline derivatives, fluorescence is enhanced in non-polar media and quenched in polar solvents.

Viscosity of the medium is another critical factor influencing fluorescence. In highly viscous environments, the rotational and vibrational motions of the molecule are restricted. For "molecular rotors," where parts of the molecule can rotate relative to each other, increased viscosity hinders these non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield and emission intensity. This effect is particularly pronounced in quadrupolar dyes bearing quinolinium substituents, which have been investigated as viscosity-sensitive fluorescent probes. The restriction of intramolecular rotation in viscous media like glycerol (B35011) can lead to a more than 50-fold increase in fluorescence quantum yield for certain analogues.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process that can influence the fluorescence properties of molecules, often leading to fluorescence quenching. In the context of this compound, the amino group can act as an electron donor, while the quinolinium core is an electron acceptor. Upon photoexcitation, an electron can be transferred from the amino group to the excited quinolinium moiety.

This PET process can be either intramolecular or intermolecular. For this compound, intramolecular PET is the more probable mechanism. The efficiency of PET is governed by the thermodynamic driving force, which depends on the oxidation potential of the donor (amino group), the reduction potential of the acceptor (quinolinium), and the excitation energy. The solvent polarity also plays a crucial role, as it can stabilize the resulting charge-separated state.

In many cases, PET provides a non-radiative de-excitation pathway that competes with fluorescence, thereby quenching the emission. The rate of PET can be modulated by structural modifications. For instance, the introduction of an electron-withdrawing group on the amino nitrogen can decrease its electron-donating ability and thus suppress the PET process, potentially leading to an increase in fluorescence quantum yield.

Excitation and Emission Wavelength Maxima and Stokes Shifts

The excitation and emission wavelength maxima are key spectroscopic parameters that define the color of a fluorophore's absorption and emission. For amino-substituted quinolinium derivatives, the absorption spectra typically show bands in the near-UV to visible region, corresponding to π-π* transitions within the aromatic system. The position of the 9-amino group is expected to cause a significant red-shift in the absorption and emission spectra compared to the unsubstituted parent compound due to the extension of the conjugated system.

The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence spectra. A large Stokes shift is often desirable for fluorescence applications, as it facilitates the separation of the emission signal from the excitation light, reducing background interference.

Amino-substituted quinolinium dyes are known to exhibit substantial Stokes shifts, often exceeding 100 nm. This large shift is a hallmark of molecules that undergo a significant change in geometry and electronic distribution upon excitation, which is characteristic of compounds with a strong intramolecular charge transfer character. The solvent polarity can also influence the magnitude of the Stokes shift; an increase in solvent polarity often leads to a larger Stokes shift due to the greater stabilization of the more polar excited state.

Table 2: Representative Spectroscopic Data for Amino-Substituted Quinolinium Analogues

Compound Analogue Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Stokes Shift (nm)
6-Methoxyquinolinium derivative Various ~345 ~445 ~100
Styrylquinoline derivative Ethanol ~360-380 >500 >130
9-Amino-pyrido[1,2-a]quinolinium Data not available Data not available Data not available Data not available

Note: This table provides examples from related quinolinium compounds to illustrate typical ranges. Specific data for this compound is not publicly available.

Theoretical and Computational Studies of 9 Aminopyrido 1,2 a Quinolinium

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules like 9-aminopyrido[1,2-a]quinolinium. rjmseer.com These methods, rooted in solving the Schrödinger equation, offer a detailed view of the electronic and geometric characteristics of the compound. rjmseer.com

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a primary computational method to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov

For compounds like this compound, DFT calculations can predict various properties:

Optimized 3D geometries: Determining the most stable three-dimensional structure. nih.gov

Enthalpies and Gibbs free energies: Providing thermodynamic data. nih.gov

Vibrational frequencies: Simulating infrared spectra. nih.gov

Mulliken charges and spin densities: Offering insights into the electronic distribution. nih.gov

The choice of functional and basis set, such as M06-2X/def2-TZVP, is critical for achieving a balance between accuracy and computational cost. nih.gov While DFT is powerful, it has known limitations in describing certain phenomena like intermolecular interactions, charge transfer excitations, and strongly correlated systems. wikipedia.org

Key Parameters Calculated Using DFT
ParameterDescriptionTypical Application
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Predicting molecular shape and bond lengths/angles.
Electronic EnergyThe total energy of the electrons in the molecule.Assessing molecular stability.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Evaluating chemical reactivity and electronic transitions. mdpi.com
Mulliken Atomic ChargesA method for partitioning the electron density among atoms. nih.govUnderstanding charge distribution and reactive sites.
Vibrational FrequenciesThe frequencies at which the molecule's bonds vibrate. nih.govSimulating and interpreting infrared (IR) spectra.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are employed to study molecular systems. Ab initio methods, Latin for "from the beginning," compute properties based on fundamental physical constants without experimental data. libretexts.org These methods are computationally demanding but can offer high accuracy. scribd.com

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules. scribd.comnih.gov However, their accuracy is dependent on the quality of the parametrization for the specific type of molecule being studied. wikipedia.org

Method TypeBasis of CalculationComputational CostAccuracy
Ab Initio First principles, no experimental data. libretexts.orgHigh scribd.comPotentially very high
Semi-Empirical Hartree-Fock formalism with approximations and empirical parameters. wikipedia.orgLow nih.govDependent on parametrization wikipedia.org
DFT Electron density functionals. wikipedia.orgMediumGood for many systems, but has limitations. wikipedia.org

Computational Analysis of Conformational Stability

Theoretical calculations are instrumental in analyzing the conformational stability of molecules. For flexible molecules, identifying the most stable conformers is crucial. In the case of related heterocyclic systems, theoretical calculations have been used to rationalize the preferred conformations. For instance, in 2-vinylfuran and 2-vinylthiophene, the X,C-cis orientation is favored due to conjugative interactions. epdf.pub Similarly, for 2-carbamoylthiophenes, calculations show the presence of nearly equal amounts of S,O-cis and trans conformers at low temperatures. epdf.pub These examples highlight how computational methods can elucidate the subtle energetic differences that govern conformational preferences.

Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations are a powerful tool for predicting chemical reactivity and elucidating reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. rsc.org This allows for the prediction of reaction barriers and the identification of the most likely reaction pathways. rsc.org

For instance, in the study of nitrilimine cycloadditions, DFT calculations have been used to explore both concerted and stepwise reaction mechanisms. researchgate.net These calculations can reveal subtle details about the transition state geometry and the electronic factors that control regioselectivity. researchgate.net Similarly, the reactivity of pyridinium (B92312) salts in photochemical reactions has been investigated using theoretical methods to understand the underlying electron transfer processes. researchgate.net

Theoretical Insights into Charge Transfer Processes

The excited-state properties of molecules like this compound are often dominated by charge transfer processes. Theoretical calculations can provide valuable insights into these phenomena. For related pyridinium betaines, spectroscopic properties indicate the presence of a highly dipolar, charge-transfer excited state. researchgate.net Computational studies can model these charge transfer states and help to interpret experimental observations, such as fluorescence quenching. researchgate.net Understanding intramolecular charge transfer is crucial for applications in materials science and photochemistry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and binding processes. researchgate.netnih.gov

MD simulations are particularly useful for studying the interaction of molecules with their environment, such as a solvent or a biological macromolecule. nih.gov For example, MD simulations have been used to study the binding of inhibitors to cysteine proteases, revealing how the inhibitor orients itself in the active site. nih.gov These simulations can also be used to assess the stability of protein-ligand complexes and to identify key intermolecular interactions. mdpi.com

In the context of this compound, MD simulations could be used to:

Study its behavior in different solvents.

Investigate its interaction with biological targets.

Explore its aggregation properties.

Key analyses performed in MD simulations include the calculation of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of a molecule. mdpi.com

Computational Approaches in Molecular Design

Computational methodologies are integral to modern drug discovery, offering a rapid and cost-effective means to design and screen potential therapeutic agents. For the novel heterocyclic scaffold, this compound, these in silico techniques are crucial for predicting its biological activities and guiding synthetic efforts. However, a comprehensive review of published scientific literature reveals a significant gap in research specifically detailing the computational molecular design of this compound and its derivatives.

While extensive computational studies, including virtual screening, pharmacophore modeling, and molecular docking, have been performed on related but structurally distinct heterocyclic systems like pyrrolo[1,2-a]quinolines, quinoline-pyrido[2,3-d] pyrimidinones, and pyrido fused imidazo[4,5-c]quinolines, specific data for the this compound core is not available in the reviewed scientific literature. nih.govmdpi.comnih.gov The following sections outline the established principles of these computational methods, which represent the theoretical framework that would be applied to this compound should such research be undertaken.

Virtual Screening and Pharmacophore Modeling

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is often guided by pharmacophore modeling. A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. nih.gov

For a compound like this compound, a pharmacophore model would be developed based on the known active sites of its potential biological targets. This model then serves as a 3D query to filter large compound databases, such as ZINC or ChEMBL. rsc.org The molecules that match the pharmacophore query are selected as "hits" for further investigation. This methodology significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov The process allows for the identification of novel scaffolds that possess the key interaction features required for biological activity.

Table 1: General Workflow for Pharmacophore-Based Virtual Screening

StepDescription
1. Target Selection Identify a biologically relevant protein target (e.g., kinase, receptor).
2. Pharmacophore Model Generation Based on known inhibitors or the target's binding site, define the key chemical features and their spatial arrangement required for binding.
3. Database Preparation Prepare a large database of 3D chemical structures for screening.
4. Virtual Screening Use the pharmacophore model as a filter to search the database for molecules that match the defined features.
5. Hit Selection & Refinement The resulting "hits" are ranked and filtered based on various criteria (e.g., drug-likeness, predicted ADMET properties) before proceeding to the next stage.

This table represents a generalized process and is not based on specific studies of this compound, for which data is not available.

Molecular Docking Studies

Following virtual screening, molecular docking is employed to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, e.g., a protein) to form a stable complex. nih.govsci-hub.se This technique evaluates the binding conformation and affinity, which is typically expressed as a scoring function or binding energy.

In the context of this compound, molecular docking would be used to analyze the "hits" from virtual screening in greater detail. The compound would be placed into the binding site of a target protein in various conformations and orientations. A scoring function then calculates the binding energy for each pose, with lower energies generally indicating a more stable and favorable interaction. nih.gov These studies provide critical insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. This detailed understanding of the binding mode is essential for optimizing the lead compound to improve its potency and selectivity.

Table 2: Key Parameters in Molecular Docking Analysis

ParameterDescription
Binding Affinity (kcal/mol) An estimation of the binding free energy between the ligand and the target protein. More negative values typically indicate stronger binding.
Hydrogen Bonds The specific hydrogen bond interactions formed between the ligand and amino acid residues in the protein's active site.
Hydrophobic Interactions Nonpolar interactions contributing to the stability of the complex.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed ligand conformations, used to assess the stability and convergence of the docking simulation.

This table outlines general parameters used in molecular docking. Specific values for this compound are not available in the reviewed literature.

Reactivity and Chemical Transformations of Pyrido 1,2 a Quinolinium Systems

Electrophilic and Nucleophilic Reactivity of the Quinolizinium (B1208727) Core

The positively charged nitrogen atom in the quinolizinium nucleus significantly influences its reactivity, making the fused ring system electrophilic and thus prone to attack by nucleophiles.

Nucleophilic Reactivity: Studies on analogous systems demonstrate that the quinolizinium core is susceptible to nucleophilic addition. The reaction of 5-chloroindolizines, which contain a related pyridine-fused five-membered ring, with nucleophiles such as sodium methoxide, amines, and thiols results in nucleophilic substitution at the 5-position. beilstein-journals.org The activation for this substitution is attributed to the ortho-position of the ring nitrogen and an electron-withdrawing cyano group. beilstein-journals.org

In more complex pyridoacridine systems, the propensity of a tolylthio group to be substituted by amine nucleophiles has been utilized for the preparation of new derivatives. ub.edu Similarly, the reactivity of quinacrine, a 9-aminoacridine (B1665356) derivative, with nucleophiles like glutathione (B108866) has been studied, highlighting the susceptibility of the C9 position to aromatic nucleophilic substitution. nih.gov For quinolinium salts, nucleophilic attack is a common reaction pathway, often initiating more complex transformations. nih.govresearchgate.netnih.gov For example, the reaction of quinolinium ylides, formed by deprotonation, with electron-poor alkenes proceeds via a conjugate addition mechanism, which is a form of nucleophilic attack. d-nb.infobeilstein-journals.org

Electrophilic Reactivity: Conversely, the introduction of electron-donating groups onto the carbocyclic rings can render the system susceptible to electrophilic substitution. In a related 9-chloro-4-methoxypyrido[4,3,2-kl]acridine, the methoxy (B1213986) group makes the system an electron-rich aromatic. ub.edu This allows for regioselective electrophilic substitution, such as H-D exchange and Vilsmeier-Haack formylation, at the 6-position. ub.edu While direct electrophilic substitution on the quinolizinium core itself is less common due to its electron-deficient nature, functionalization of appended aryl or electron-rich rings is a viable strategy. Studies on arylamines have shown that electrophilic substitution with selenium dioxide can occur on the aromatic ring. beilstein-journals.org

Ring Transformation Reactions

Ring transformation reactions offer pathways to novel heterocyclic structures from the quinolizinium core. An illustrative example involves the thermal ring-opening of an anthra[1,2-d] d-nb.infobeilstein-journals.orgresearchgate.nettriazine-4,7,12(3H)-trione. mdpi.com In the presence of quinoline (B57606), which acts as both a reagent and the reaction medium, the triazinone ring opens and undergoes a subsequent [4+2]-cycloaddition and annulation sequence. mdpi.com This process effectively transforms the initial pyridine (B92270) ring of the quinoline into a part of a larger, fused 6H-naphtho[2,3-h]quinolino[2,1-b]quinazoline-6,9,14-trione system. mdpi.com This demonstrates how the pyridine moiety within a quinoline structure can participate in complex rearrangement and ring-forming cascades under thermal conditions.

Cyclization and Rearrangement Pathways

The pyrido[1,2-a]quinolinium framework is a key subject in the synthesis of complex, polycyclic nitrogen heterocycles through various cyclization strategies.

Intramolecular Cyclization: A powerful method for constructing fused heterocyclic systems is intramolecular cyclization. For instance, novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums, which share a similar fused cationic core, are synthesized from 2-(2-ethynylphenyl)imidazo[1,2-a]pyridine precursors. researchgate.netrsc.orgnih.gov This transformation proceeds via a 6-endo-digonal iodocyclization or a silver-catalyzed nucleophilic cyclization. researchgate.netrsc.org In the silver-catalyzed reaction, a catalytic amount of AgOTf in the presence of LiOTf and silica (B1680970) gel promotes the cyclization at room temperature. rsc.orgnih.gov

Cycloaddition Reactions: [3+2] cycloaddition reactions are particularly prominent. Quinolinium ylides, generated in situ from the corresponding quinolinium salts by deprotonation with a base like triethylamine (B128534), act as 1,3-dipoles. d-nb.infobeilstein-journals.orgresearchgate.net These ylides react with electron-deficient alkenes, such as arylidenemalononitriles and N-methylmaleimide, to afford pyrrolo[1,2-a]quinoline (B3350903) derivatives in good yields and with high stereoselectivity. d-nb.infobeilstein-journals.org This formal [3+2] cycloaddition often occurs through a stepwise conjugate addition followed by a cyclization. beilstein-journals.org

Quinoline N-oxides can also participate in [3+2] cycloaddition reactions with electron-poor alkynes to yield 2,3-dihydro-1H-pyrido[1,2-a]quinoline derivatives. thieme-connect.com Furthermore, quinolinium 1,4-zwitterions are versatile building blocks for various cyclization reactions, including formal (3+2), (4+1), (4+2), and (5+1) cycloadditions, leading to a diverse array of fused heterocyclic systems. mdpi.com

Redox Chemistry and Oxidation Processes

The redox chemistry of quinolinium-based systems is integral to their synthesis and functionalization.

Oxidation: Oxidation of N-aminoquinolinium salts can lead to the formation of quinolone derivatives. The oxidation of 1-aminoquinolinium bromide with lead(IV) acetate (B1210297) results in the formation of 1-acetamido-2-quinolone. rsc.org This reaction involves the introduction of an oxygen atom into the quinoline ring system. rsc.org In related pyridoacridine systems, oxidation of the core is a key transformation. For example, oxidation of 9-chloro-4-methoxypyrido[4,3,2-kl]acridine using ceric ammonium (B1175870) nitrate (B79036) (CAN) yields the corresponding pyridoacridone. ub.edu Similarly, pyrrolo[1,2-a]quinoline adducts, formed from cycloaddition reactions, can be oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which aromatizes the newly formed pyrrole (B145914) ring. d-nb.info

Reduction: Reduction of the quinolizinium system is also a significant transformation. The double bond in tetracyclic adducts derived from the reaction of quinolinium ylides and N-methylmaleimide can be reduced using hydrogen and a palladium on charcoal catalyst. d-nb.info This process converts the pyrrolo[1,2-a]quinoline derivatives to their corresponding tetrahydroquinoline adducts. d-nb.info In other related systems, reduction of a tetracyclic acridone (B373769) to an acridine (B1665455) was achieved by first converting it to a chloroacridine followed by catalytic hydrogenolysis. ub.edu

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the pyrido[1,2-a]quinolinium scaffold. wikipedia.org This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and other substituents.

Research has shown that halogenated derivatives of related heterocyclic systems can successfully undergo Suzuki-Miyaura coupling. A brominated pyrrolo[1,2-a]quinoline derivative was coupled with phenylboronic acid using palladium catalysis to yield the phenylated product. d-nb.info In another example, novel 5,6-disubstituted pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium iodides were prepared from a 5-iodo precursor using the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This strategy demonstrates the ability to introduce diverse substituents onto the core cationic skeleton. researchgate.net

The table below summarizes the conditions used for a Suzuki-Miyaura coupling on a related iodinated pyridoimidazoisoquinolinium iodide system. researchgate.net

Reactant 1Reactant 2CatalystBaseSolvent SystemProduct Yield
5-Iodopyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium iodideAryl/Vinylboronic AcidPd(dppf)₂Cl₂·CH₂Cl₂KFDME/MeOH/H₂OModerate to Good
Table 1: Conditions for Suzuki-Miyaura Coupling on a Related Heterocyclic System. researchgate.net

Interactions with Bases and Formation of Ylides

The interaction of quinolinium salts with bases is a fundamental aspect of their reactivity, primarily leading to the formation of highly reactive ylide intermediates. The protons on the carbon atom adjacent to the quaternized nitrogen are acidic and can be abstracted by a base.

The deprotonation of N-alkylquinolinium salts with a base such as triethylamine generates quinolinium ylides. d-nb.infobeilstein-journals.org These ylides are formally classified as azomethine ylides and are key intermediates in [3+2] cycloaddition reactions. beilstein-journals.org The stability of the ylide is often enhanced by an electron-withdrawing group (e.g., ester, amide) on the alkyl substituent. d-nb.info

A proposed mechanism for the formation of more complex salts from a 2-methylquinolinium salt involves the formation of a betaine (B1666868) (an ylide) through reaction with a piperidine (B6355638) base. ub.edu This ylide then acts as a nucleophile, attacking another molecule of the starting quinolinium salt to initiate a cascade of reactions leading to a dimeric structure. ub.edu Similarly, reactions involving quinolinium 1,4-zwitterionic thiolates, which are another form of ylide, have been explored in various cycloaddition reactions. thieme-connect.commdpi.com These examples underscore the central role of bases in activating quinolinium salts toward the formation of ylides, which are versatile synthons for constructing complex heterocyclic frameworks. researchgate.netscispace.com

Molecular Recognition and Supramolecular Interactions of 9 Aminopyrido 1,2 a Quinolinium

Host-Guest Chemistry Principles

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. These interactions are governed by a range of non-covalent forces, including hydrogen bonding, ion-ion, ion-dipole, and van der Waals forces. In the context of 9-Aminopyrido[1,2-a]quinolinium derivatives, the planar, electron-deficient aromatic system, coupled with the presence of the amino group, provides multiple points of interaction for potential guests.

Research into related quinolinium-based systems has demonstrated their ability to act as hosts for various guest molecules. For instance, a quinolinium-derived anion sensor has been shown to exhibit complex anion binding, forming not only 1:1 host-guest species but also host dimers and 2:1 host-guest complexes researchgate.netnih.gov. This highlights the versatility of the quinolinium scaffold in forming intricate supramolecular assemblies. The principles of molecular recognition, such as preorganization of the host and complementarity in size, shape, and electronic properties between the host and guest, are crucial in dictating the stability and selectivity of these interactions.

Interaction with Biomacromolecules

The ability of small molecules to interact with biomacromolecules is of significant interest in the development of therapeutic agents and diagnostic tools. The planar aromatic structure of this compound suggests its potential to interact with biological systems such as DNA and proteins.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the structure and function of DNA. While specific studies on the DNA binding of this compound are not extensively documented, research on structurally related benzazolo[3,2-a]quinolinium compounds provides valuable insights.

One study investigated the DNA binding properties of several new structural analogs of the antitumor agent 3-nitrobenzothiazolo[3,2-a]quinolinium chloride (NBQ-2) nih.gov. The interaction of these compounds with calf thymus DNA was evaluated, and it was found that while some analogs exhibited cytotoxic effects, their DNA binding affinities varied. For example, 7-(1-propenyl)-3-nitrobenzimidazolo[3,2-a]quinolinium chloride (NBQ-59) was identified as a potent cytotoxic agent but demonstrated the weakest binding to DNA with an intercalation binding constant (Kint) of 0.9 x 10^5 M-1 for calf thymus DNA and was a poor intercalator nih.gov. This suggests that for this class of compounds, DNA binding may not be the primary mechanism of their biological activity nih.gov.

Table 1: DNA Binding Affinity of a Benzazolo[3,2-a]quinolinium Derivative

Compound DNA Source Binding Constant (Kint) (M-1) Binding Mode

This table is based on data for a structurally related compound and is intended to be illustrative of the potential DNA binding properties of this class of molecules.

The fluorescent properties of quinolinium derivatives make them attractive candidates for use as probes in studying protein structure and function. The binding of a fluorescent small molecule to a protein can result in changes to its fluorescence signal, such as an increase in intensity or a shift in the emission wavelength, providing information about the binding event and the local environment of the binding site.

While specific studies detailing the interaction of this compound with proteins are limited, the broader class of quinolinium-based fluorescent probes has been extensively used in this area. These probes can be designed to target specific sites on a protein, and their fluorescence response can be used to monitor protein conformational changes, ligand binding events, and protein-protein interactions. The development of such probes is a dynamic area of research with significant potential for advancing our understanding of biological processes at the molecular level.

Anion and Ion Sensing Mechanisms

The development of fluorescent chemosensors for the detection of anions is a significant area of research due to the important roles that anions play in biological and environmental systems. Quinolinium derivatives have emerged as promising platforms for the design of anion sensors.

A study on a quinolinium-derived anion sensor demonstrated its ability to detect anions through a "turn-off" fluorescence response researchgate.netnih.gov. This sensor exhibited selectivity for acetate (B1210297) over other anions such as fluoride (B91410), chloride, bromide, and dihydrogen phosphate (B84403) researchgate.net. The sensing mechanism involves the formation of a complex between the quinolinium host and the anion guest, which leads to quenching of the host's fluorescence researchgate.netnih.gov.

The "turn-off" response of the aforementioned quinolinium-based anion sensor was found to be a result of both dynamic and static fluorescence quenching mechanisms researchgate.netnih.gov.

Dynamic Quenching: This occurs when the excited fluorophore (the quinolinium host) collides with the quencher (the anion), leading to a non-radiative decay back to the ground state. This process is dependent on the diffusion of the molecules in the solution.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the quinolinium host and the anion form a stable complex that does not emit light upon excitation.

The study concluded that charge transfer is the dominant mechanism responsible for the observed fluorescence quenching researchgate.netnih.gov.

The selectivity of a chemosensor for a particular anion is a critical parameter. The quinolinium-derived sensor mentioned above displayed a notable selectivity for acetate researchgate.net. The binding constants for the interaction of this sensor with various anions were determined, providing a quantitative measure of its selectivity.

Table 2: Binding Constants of a Quinolinium-Derived Sensor with Various Anions

Anion Binding Constant (K) (M-1)
Acetate 2500
Fluoride 100
Dihydrogen Phosphate 100
Chloride < 10

Data from a study on a quinolinium-derived anion sensor, illustrating its selectivity for acetate. researchgate.net

This selectivity is attributed to the specific interactions between the host molecule and the acetate anion, likely involving hydrogen bonding and electrostatic interactions that are more favorable than with other tested anions. The ability to discriminate between different anions is a key feature for the practical application of these sensors.

Enantioselective Molecular Recognition

Enantioselective molecular recognition is a critical process in many areas of chemistry and biology, underpinning the specificity of enzymes, the action of chiral drugs, and the mechanisms of asymmetric catalysis. The ability of a chiral host to differentiate between enantiomers of a guest molecule is typically quantified by the ratio of the association constants (K) for the formation of the diastereomeric complexes.

Extensive literature searches for the enantioselective molecular recognition of this compound did not yield specific studies on this compound. However, the broader class of chiral quaternary ammonium (B1175870) salts, to which this compound belongs, has been the subject of significant research in this area.

Chiral Host Systems

The design and synthesis of chiral host systems capable of enantioselective recognition of guest molecules is a central theme in supramolecular chemistry. These hosts often feature well-defined cavities and strategically positioned functional groups that can engage in multiple non-covalent interactions with the guest.

While no specific chiral host systems have been reported for the enantioselective recognition of this compound, research on analogous chiral quaternary ammonium salts has demonstrated the efficacy of various host architectures. For instance, chiral cavitands, particularly those based on calix[n]arenes and resorcin rsc.orgarenes, have shown considerable promise. These macrocyclic compounds can be functionalized with chiral substituents to create a chiral microenvironment within their binding cavity. The interactions governing guest binding in these systems typically include ion-pairing, hydrogen bonding, and CH-π interactions.

Table 1: Examples of Chiral Host Systems for Quaternary Ammonium Salts

Host TypeKey Structural FeaturesTypical Guest Molecules
Chiral Calix[n]arenesMacrocyclic structure with a defined cavity, functionalized with chiral groups on the upper or lower rim.Chiral ammonium and pyridinium (B92312) salts.
Chiral Crown EthersMacrocyclic polyethers incorporating chiral units, capable of binding cationic guests.Protonated primary amines, ammonium ions.
Chiral CyclodextrinsCyclic oligosaccharides with a hydrophobic cavity and a chiral environment.Aromatic and aliphatic ammonium compounds.
Chiral Synthetic CagesThree-dimensional structures with enclosed cavities, often assembled through coordination chemistry or covalent synthesis.Various chiral cationic and neutral molecules.

Coordination with Protonated Amine and Amino Acid Derivatives

The interaction of host molecules with protonated amines and amino acid derivatives is a fundamental aspect of molecular recognition, with implications for understanding biological processes and developing new sensors and catalysts. The positive charge of the ammonium group in these guests makes them suitable for binding within the electron-rich cavities of many synthetic hosts.

Specific data on the coordination of this compound with protonated amine and amino acid derivatives is not available in the current scientific literature. However, general principles derived from studies with other quaternary ammonium salts can be extrapolated. The primary ammonium group of protonated amino acids, for example, can form strong hydrogen bonds with acceptor groups (e.g., carbonyls, ethers) within a chiral host. The side chain of the amino acid provides an additional point of interaction, which is crucial for enantioselective recognition. The host must possess complementary binding sites that can differentiate between the spatial arrangements of the substituents at the chiral center of the amino acid.

Table 2: Key Interactions in the Recognition of Protonated Amines and Amino Acids

Interaction TypeDescriptionImportance for Enantioselectivity
Ion-PairingElectrostatic attraction between the positively charged ammonium guest and an anionic or electron-rich host.Provides the primary driving force for binding but is generally not highly directional.
Hydrogen BondingDirectional interaction between hydrogen bond donors (e.g., N-H of the amine) and acceptors (e.g., O, N atoms of the host).Crucial for establishing a well-defined binding geometry and contributes significantly to selectivity.
CH-π InteractionsInteraction between C-H bonds of the guest and the π-system of aromatic rings in the host.Can provide additional stabilization and contribute to the overall binding affinity and selectivity.
Steric RepulsionUnfavorable interactions that occur when the guest does not fit well within the host's cavity.Plays a key role in discriminating between enantiomers, as one enantiomer may experience greater steric hindrance.

Advanced Applications of 9 Aminopyrido 1,2 a Quinolinium in Chemical Research

Development of Fluorescent Probes and Sensors

Cationic heterocycles, such as pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums, are gaining significant traction in the construction of fluorescent probes due to their solubility in polar solvents. These compounds serve as a foundation for creating sophisticated tools for detecting and visualizing biological macromolecules and ions.

DNA- and Protein-Sensitive Probes

Derivatives of 9-Aminopyrido[1,2-a]quinolinium have been engineered to create fluorescent probes with high affinity for nucleic acids. These probes are instrumental in studying the structure, function, and dynamics of DNA. For instance, certain quinolinium derivatives have demonstrated the ability to stabilize the DNA double helix, indicating interaction through intercalation or groove binding. Specifically, the addition of certain quinolinium dyes to DNA solutions has been shown to significantly increase the melting temperature (ΔTm) of the DNA duplex, with increases of up to 10°C, suggesting a strong stabilizing interaction.

The development of these probes is a key aspect of research aimed at understanding complex biological structures like G-quadruplexes in human cells. These probes can be designed to exhibit differential fluorescence responses depending on their binding mode with double-stranded DNA, which can range from intercalation to surface binding. This tunability allows for the creation of probes that can, for example, specifically image nuclear DNA.

Probe TypeTarget BiomoleculeKey FeatureReference
Quinolinium DerivativesDNAStabilization of DNA double helix
Guanidinium-modified PhthalocyaninesG-quadruplex DNAHigh-affinity binding
Tweezer-type ProbesdsDNADifferential fluorescence response

Halide and Anion Sensing Devices

The quinolinium nucleus is a well-established motif for the sensing of halides, particularly chloride, bromide, and iodide. By combining this inherent sensitivity with a boronic acid moiety, which is known to bind fluoride (B91410) and cyanide ions, researchers have developed water-soluble quinolinium-based probes capable of detecting a wide range of anions. These probes often exhibit changes in their fluorescence intensity upon binding to anions. For example, the fluorescence of certain boronic acid-functionalized quinolinium probes decreases with increasing halide concentrations.

This approach has led to the creation of sensors that can detect physiologically important halides and cyanide at lethal threshold levels. Some of these probes even display spectral shifts and colorimetric changes in the presence of fluoride and cyanide, enabling their detection at visible wavelengths. The development of anion-binding catalysis has also utilized halide anions, where they can act as either a spectator counter-anion or as an active nucleophile.

Cellular Imaging Applications (Mechanistic Studies)

The favorable optical properties and biocompatibility of styryl dyes, which can incorporate a quinoline (B57606) scaffold, have made them valuable tools for visualizing cellular organelles. Novel pyridoimidazoisoquinoliniums, which contain a fused imidazo[1,2-a]pyridine (B132010) and isoquinolinium core, have been synthesized and shown to exhibit strong fluorescence.

One of the significant applications of these compounds is in mitochondrial imaging. Certain derivatives, such as the 6-phenyl derivative of pyridoimidazoisoquinolinium, have demonstrated strong and localized mitochondrial specificity in cell staining assays. This allows for the detailed study of mitochondrial dynamics and function within living cells. The planar structure of these molecules facilitates π-π stacking interactions, which can influence their cellular uptake and localization.

Molecular Catalysis and Reaction Monitoring

The field of molecular catalysis has seen significant advancements through the understanding and manipulation of catalyst transformations. While direct applications of this compound in this specific context are not extensively documented in the provided results, the broader class of quinoline derivatives and related heterocyclic compounds are relevant.

Electrochemical Monitoring of Molecular Recognition Events

The principles of molecular recognition are fundamental to catalysis and sensing. Azafullerene-quinoline dyads have been utilized in studies involving molecular recognition by porphyrin-dimer "tweezers". In these systems, the quinoline moiety can be protonated, altering its recognition properties. Photophysical and electrochemical techniques are employed to investigate the electronic communication between the host and guest molecules, providing insights into the binding events. While not a direct example of monitoring a catalytic reaction, this demonstrates the use of quinoline-containing structures in probing molecular interactions, a key aspect of understanding catalytic mechanisms.

Biological Investigations (Non-Clinical Focus)

The applications of this compound and its analogs extend to various non-clinical biological investigations. These studies leverage the unique chemical properties

Structure-Activity Relationship Studies (Excluding Clinical Outcomes)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological or chemical activity. For the pyrido[1,2-a]quinolinium scaffold and its analogs, SAR studies involve synthesizing a series of derivatives with systematic modifications to understand the influence of different functional groups on their function.

Research on related heterocyclic systems, such as quinolinone and aminopyridopyrimidine derivatives, offers a blueprint for how SAR studies on this compound could be approached. For instance, in the development of tyrosine kinase (TK) inhibitors, a class of molecules with a similar bicyclic core, researchers discovered that specific substitutions at various positions on the ring system dramatically altered inhibitory potency against different kinases. nih.gov A series of analogs bearing variable substituents at the C-2 position and a methyl or ethyl group at the N-8 position were synthesized and shown to have potency ranging from sub-micromolar to low nanomolar levels against a panel of TKs. nih.gov

One extensively evaluated compound in that study, which bears a 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one core, demonstrated how specific substitutions influence activity against different enzymes. nih.gov The findings from such studies are crucial for optimizing a lead compound to achieve higher potency and selectivity. These investigations typically involve modifying the core skeleton's substituents to modulate properties like steric hindrance, electronic distribution, and hydrogen-bonding capacity, which in turn affects the molecule's interaction with its biological target. nih.govnih.gov

Table 1: Example of Structure-Activity Relationship Data for a Related Pyridopyrimidine Compound (Compound 63) This table illustrates the concept of SAR by showing the inhibitory concentrations (IC50) of a related heterocyclic compound against various tyrosine kinases. Data is for illustrative purposes based on analogous compound studies.

Target EnzymeIC50 (µM)Activity Level
PDGFr0.079Potent
bFGFr0.043Potent
EGFr0.044Potent
c-Src0.009Very Potent

Source: Adapted from research on 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Use as Labeled Biomarkers for Mechanistic Studies

The inherent photophysical properties of fused aromatic heterocycles make them excellent candidates for fluorescent probes and biomarkers. ontosight.ai Charged polycyclic heteroarenes, such as this compound, are particularly noteworthy due to their high solubility in polar solvents and the fluorescence stemming from their extensive π-conjugated systems. rsc.org These features allow them to be used in bioimaging to visualize specific organelles and monitor biological activities in living cells. rsc.org

Research into structurally similar pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums has demonstrated their successful application as fluorescent biomarkers. rsc.org These compounds exhibit strong fluorescence and have shown high specificity for mitochondria in cell staining assays. rsc.org The mechanism relies on the molecule's ability to permeate cell membranes and accumulate in specific organelles, where its fluorescence can be excited and detected by microscopy. The planar, cationic structure is key to this organelle-specific accumulation.

Beyond fluorescence, derivatives can be synthesized with radioactive isotopes (e.g., tritium (B154650), ³H) to serve as radioligands. This allows for highly sensitive quantification of binding to biological targets like receptors or enzymes in membrane preparations or tissue homogenates, facilitating mechanistic studies and drug discovery efforts.

Table 2: Properties of Related Heterocyclic Compounds as Biomarkers

Compound ClassPropertyApplicationResearch Finding
PyridoimidazoisoquinoliniumsStrong Fluorescence (420-450 nm)Cellular ImagingDemonstrates high mitochondrial specificity in cell staining assays. rsc.org
Quinoxaline DerivativesPhotophysical PropertiesBiomedical Imaging ProbesPositive charge and fluorescence make them candidates for studying cellular processes. ontosight.ai
Tritiated Indole (B1671886) DerivativesRadioactivityRadioligand Binding AssaysAllows for the study and characterization of G-protein coupled receptors. science.gov

Material Science and Supramolecular Chemistry

The field of material science leverages the unique physical and chemical properties of molecules to create novel materials with specific functions. The rigid structure and electronic characteristics of the this compound core make it a compelling building block in supramolecular chemistry and for applications like corrosion inhibition.

Integration into Crown Ethers

Crown ethers are macrocyclic polyethers known for their remarkable ability to selectively bind specific cations in a "host-guest" interaction. wikipedia.orgmuk.ac.ir The size of the ether's cavity dictates which cation it will bind most strongly; for example, 18-crown-6 (B118740) has a high affinity for the potassium ion (K⁺). wikipedia.org This complexation can solubilize inorganic salts in organic solvents, where they act as phase-transfer catalysts. wikipedia.org

While direct integration of the this compound cation into a crown ether structure is not widely documented, the principles of supramolecular chemistry suggest intriguing possibilities. The quinolinium cation itself could potentially act as a guest, interacting with a sufficiently large and appropriately shaped crown ether host. More plausibly, the 9-amino group provides a chemical handle for covalently attaching the entire pyrido[1,2-a]quinolinium scaffold to a crown ether. Such a hybrid molecule could possess dual functionality: the cation-binding ability of the crown ether and the unique electronic or biological properties of the quinolinium moiety. This could lead to the development of novel sensors or ion-selective membranes.

Table 3: Common Crown Ethers and Their Selectively Bound Cations

Crown EtherCavity Size (Å)Principal Cation Bound
12-Crown-41.2 - 1.5Li⁺
15-Crown-51.7 - 2.2Na⁺
18-Crown-6 2.6 - 3.2 K⁺
21-Crown-73.4 - 4.3Cs⁺

Source: General knowledge from supramolecular chemistry. wikipedia.orgmuk.ac.ir

Application as Corrosion Inhibitors

Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, can effectively reduce the rate of corrosion. mdpi.com The efficacy of these inhibitors often stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons from aromatic rings, are particularly effective corrosion inhibitors. mdpi.comchemmethod.com The this compound cation is an excellent candidate for this application due to its structural features:

Multiple Nitrogen Atoms: The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of metal atoms.

Aromatic Rings: The extensive π-electron system facilitates strong adsorption onto the metal surface.

Planar Structure: A planar orientation allows for maximum surface coverage, enhancing the protective barrier.

Studies on related pyridine (B92270) and quinoline derivatives have confirmed their function as mixed-type inhibitors, meaning they suppress both anodic and anodic reactions. Their adsorption on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. iapchem.org The presence of the positively charged quinolinium nitrogen would further promote strong electrostatic interaction with a negatively charged metal surface in certain corrosive media, potentially leading to superior inhibition efficiency.

Table 4: Inhibition Efficiency of Related Heterocyclic Corrosion Inhibitors

Inhibitor ClassCorrosive MediumMax Inhibition EfficiencyAdsorption Model
Pyrimidine (B1678525) Derivative (PPTT)1 M HCl83.8%Langmuir
Pyridine Derivative (2c)0.5 M HCl99.62%N/A

Source: Data from studies on pyrimidine and pyridine derivatives. chemmethod.comiapchem.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.